

Application Notes and Protocols: Measuring BMS-820132 Effects on Insulin Secretion in Islets

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Compound of Interest		
Compound Name:	BMS-820132	
Cat. No.:	B15615310	Get Quote

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Introduction

BMS-820132 is a partial activator of glucokinase (GK), a key enzyme in pancreatic β-cells that acts as a glucose sensor, regulating glucose-stimulated insulin secretion (GSIS).[1][2] Activation of glucokinase is a therapeutic strategy for type 2 diabetes, aiming to enhance insulin release in a glucose-dependent manner.[1][3] These application notes provide detailed protocols for the isolation of pancreatic islets and the subsequent measurement of the effects of **BMS-820132** on insulin secretion. The provided methodologies and data presentation formats are intended to guide researchers in the preclinical evaluation of glucokinase activators.

Data Presentation

As specific in vitro dose-response data for **BMS-820132** on isolated islets is not publicly available, the following tables present representative data for a generic partial glucokinase activator (GKA) to illustrate the expected experimental outcomes.

Table 1: Effect of a Partial Glucokinase Activator on Glucose-Stimulated Insulin Secretion (GSIS) in Isolated Rodent Islets



Glucose Concentration (mM)	Vehicle Control (Insulin ng/islet/h)	Partial GKA (1 μM) (Insulin ng/islet/h)	Fold Increase
2.8	0.5 ± 0.1	0.6 ± 0.1	1.2
8.3	2.5 ± 0.3	4.5 ± 0.4	1.8
16.7	5.0 ± 0.5	8.0 ± 0.7	1.6

Data are represented as mean \pm standard error of the mean (SEM) from a hypothetical experiment.

Table 2: Dose-Response of a Partial Glucokinase Activator on Insulin Secretion at a Stimulatory Glucose Concentration (16.7 mM)

Partial GKA Concentration (μΜ)	Insulin Secretion (ng/islet/h)	% of Maximal Response
0 (Vehicle)	5.0 ± 0.5	0%
0.1	6.0 ± 0.6	33%
1	8.0 ± 0.7	100%
10	8.2 ± 0.8	107%
100	8.3 ± 0.8	110%

Data are represented as mean \pm SEM from a hypothetical experiment.

Experimental Protocols

Protocol 1: Isolation of Murine Pancreatic Islets

This protocol describes the enzymatic digestion of the pancreas followed by purification to isolate islets of Langerhans from mice.

Materials:



- Collagenase P solution (ice-cold)
- Hanks' Balanced Salt Solution (HBSS)
- RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin
- Histopaque-1077
- Surgical instruments (scissors, forceps)
- Syringes and needles (30G)
- 50 mL conical tubes
- · Petri dishes
- Dissection microscope

Procedure:

- · Pancreas Inflation and Digestion:
 - 1. Euthanize the mouse using a CO2 chamber.
 - 2. Make a midline incision to expose the abdominal cavity.
 - 3. Locate the common bile duct and clamp it near the liver.
 - 4. Inject 2-3 mL of ice-cold collagenase P solution into the common bile duct to inflate the pancreas.
 - 5. Carefully dissect the inflated pancreas and place it in a 50 mL tube containing 3 mL of ice-cold collagenase P solution.
 - 6. Incubate the tube in a 37°C water bath with shaking for 12-15 minutes to digest the exocrine tissue.
 - 7. Stop the digestion by adding 40 mL of ice-cold HBSS.



Islet Purification:

- 1. Centrifuge the digested tissue at $215 \times g$ for 2 minutes at room temperature and discard the supernatant.
- 2. Resuspend the pellet in 10 mL of room temperature Histopaque-1077.
- 3. Gently overlay with 10 mL of room temperature HBSS to create a density gradient.
- 4. Centrifuge at 900 x g for 20 minutes with no brake.
- 5. Islets will be located at the interface of the Histopaque and HBSS layers.
- 6. Carefully collect the islet layer and transfer to a new 50 mL tube.
- 7. Wash the islets three times with HBSS by centrifugation at $215 \times g$ for 2 minutes.
- Islet Culture:
 - 1. After the final wash, resuspend the islets in complete RPMI 1640 medium.
 - 2. Transfer the islets to a petri dish and hand-pick clean islets under a dissection microscope.
 - 3. Culture the isolated islets overnight in complete RPMI 1640 medium at 37°C in a 5% CO2 incubator before conducting experiments.

Protocol 2: Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol details the procedure for measuring insulin secretion from isolated islets in response to different glucose concentrations and the presence of **BMS-820132**.

Materials:

Krebs-Ringer Bicarbonate Buffer (KRBH) containing: 115 mM NaCl, 4.7 mM KCl, 2.56 mM CaCl2, 1.2 mM KH2PO4, 1.2 mM MgSO4, 20 mM HEPES, 25 mM NaHCO3, and 0.2% bovine serum albumin (BSA), pH 7.4.



- Low glucose KRBH (2.8 mM glucose)
- High glucose KRBH (16.7 mM glucose)
- BMS-820132 stock solution (in DMSO)
- Isolated pancreatic islets
- 96-well plates
- Insulin ELISA kit

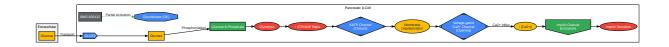
Procedure:

- Islet Preparation:
 - After overnight culture, hand-pick islets of similar size into groups of 10 islets per well of a 96-well plate.
- Pre-incubation:
 - 1. Wash the islets twice with low glucose KRBH.
 - 2. Pre-incubate the islets in 200 μ L of low glucose KRBH for 1 hour at 37°C to allow them to equilibrate and establish a basal insulin secretion rate.
- · Incubation with Test Compounds:
 - 1. After pre-incubation, carefully remove the supernatant.
 - 2. Add 200 μL of KRBH containing the desired glucose concentration (e.g., 2.8 mM, 8.3 mM, or 16.7 mM) with either vehicle (DMSO) or different concentrations of **BMS-820132**.
 - 3. Incubate the plate for 1 hour at 37°C.
- Sample Collection and Analysis:
 - 1. Following incubation, collect the supernatant from each well.



- 2. Store the supernatant at -20°C until the insulin concentration is measured.
- 3. Measure the insulin concentration in the supernatant using a commercially available insulin ELISA kit, following the manufacturer's instructions.
- Data Normalization (Optional but Recommended):
 - 1. To account for variations in islet size, the insulin secretion data can be normalized to the total insulin content of the islets in each well.
 - 2. After collecting the supernatant, add acid-ethanol to the islets to extract the remaining insulin.
 - 3. Measure the insulin content of the acid-ethanol extract using an insulin ELISA kit.
 - 4. Express the insulin secretion as a percentage of the total insulin content.

Mandatory Visualizations Glucokinase Signaling Pathway in Pancreatic β-Cells

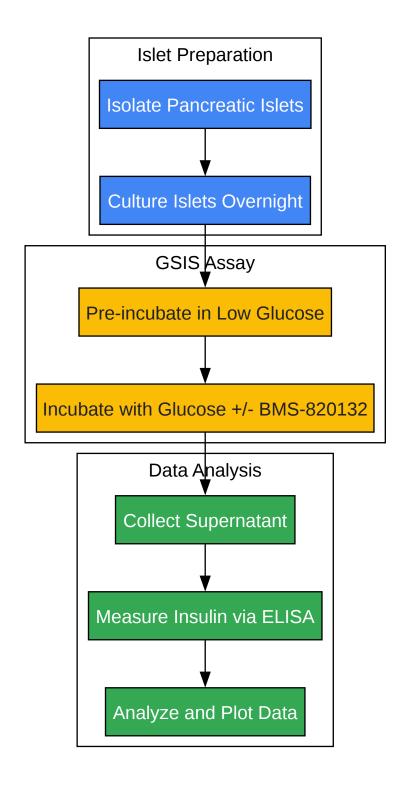


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Caption: Glucokinase signaling pathway in pancreatic β -cells.

Experimental Workflow for Measuring BMS-820132 Effects





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Caption: Experimental workflow for assessing BMS-820132 effects.



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References

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